Carfentanil, C-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carfentanil, C-11 is under investigation in clinical trial NCT01899170 (Towards Individualized Deep Brain Stimulation Treatment of Chronic Neuropathic Pain).
Scientific Research Applications
PET Imaging of the μ-Opioid System : [11 C]Carfentanil is a selective radiotracer for in vivo PET imaging studies of the μ-opioid system. A study reported an updated synthesis of [11 C]CFN, highlighting its importance for reliable clinical imaging studies (Blecha et al., 2017).
Reproducibility in Measuring μ-Opioid Receptor Binding : Another study highlighted the use of [11C]Carfentanil in PET studies for measuring μ-opioid receptor binding in humans. It demonstrated excellent reproducibility of binding parameter estimates, enhancing the reliability of PET imaging using this compound (Hirvonen et al., 2009).
Binding Preference for μ-Opioid Receptor Subtypes : Research has shown that [11C]Carfentanil binds preferentially to μ-opioid receptor subtype 1 compared to subtype 2. This insight is crucial for the interpretation of clinical studies employing [11C]Carfentanil (Eriksson & Antoni, 2015).
Radiation Dosimetry in Imaging : The dosimetry of 11C-carfentanil, as a μ-opioid receptor imaging agent, has been studied. This research is vital for ensuring the safety and effectiveness of 11C-carfentanil in imaging μ-opiate receptors (Newberg et al., 2009).
Quality Control in Clinical Application : The quality control of 11C-Carfentanil injection was studied to ensure its safety in clinical applications, including its radiochemical purity and content of endotoxins (Tian Jia-he, 2013).
properties
CAS RN |
98598-83-5 |
---|---|
Product Name |
Carfentanil, C-11 |
Molecular Formula |
C24H30N2O3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(111C)methyl 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C24H30N2O3/c1-3-22(27)26(21-12-8-5-9-13-21)24(23(28)29-2)15-18-25(19-16-24)17-14-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i2-1 |
InChI Key |
YDSDEBIZUNNPOB-JVVVGQRLSA-N |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)O[11CH3] |
SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |
Other CAS RN |
98598-83-5 |
synonyms |
(4-methoxycarbonyl)fentanyl 11C-carfentanil 4-methoxycarbonyl fentanyl 4-methoxycarbonylfentanyl carfentanil carfentanil citrate carfentanil oxalate carfentanil, (+-)-isomer carfentanyl R 31833 R 33799 R-31833 R31833 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.